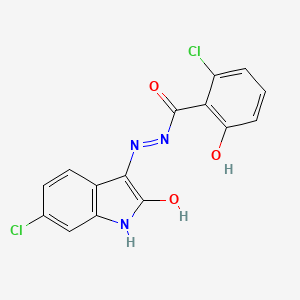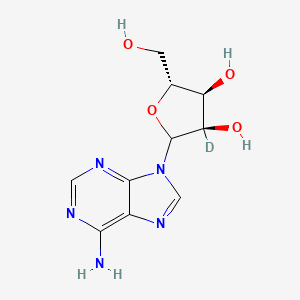
Adenosine-d1-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine is a purine nucleoside that plays a crucial role in various physiological processes, including cellular energy transfer, signal transduction, and neurotransmission . The deuterium labeling in Adenosine-d1-2 makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine-d1-2 involves the incorporation of deuterium into the adenosine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange and the use of deuterated reagents. The reaction conditions typically involve the use of deuterium gas (D2) or deuterated solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. Quality control measures are implemented to verify the purity and isotopic labeling of the final product .
化学反応の分析
Types of Reactions
Adenosine-d1-2 undergoes various chemical reactions, including:
Oxidation: Adenosine can be oxidized to inosine by adenosine deaminase.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the ribose moiety.
Common Reagents and Conditions
Oxidation: Catalyzed by adenosine deaminase in the presence of water.
Reduction: Requires reducing agents such as sodium borohydride.
Substitution: Typically involves nucleophiles like hydroxide ions under basic conditions.
Major Products
Oxidation: Inosine
Reduction: Reduced forms of adenosine derivatives
Substitution: Various substituted adenosine derivatives
科学的研究の応用
Adenosine-d1-2 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studies involving nucleoside metabolism and enzymatic reactions.
Biology: Helps in understanding cellular processes involving adenosine receptors and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry
作用機序
Adenosine-d1-2 exerts its effects by interacting with adenosine receptors (A1, A2A, A2B, and A3). These receptors are G protein-coupled receptors that mediate various physiological responses, including vasodilation, neurotransmission, and immune modulation. The binding of this compound to these receptors activates intracellular signaling pathways, such as the cyclic AMP (cAMP) pathway, leading to the modulation of cellular functions .
類似化合物との比較
Similar Compounds
Adenosine: The non-deuterated form of Adenosine-d1-2.
Inosine: An oxidation product of adenosine.
Deoxyadenosine: A derivative lacking the hydroxyl group at the 2’ position of the ribose
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research, distinguishing it from its non-deuterated counterparts .
特性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
268.25 g/mol |
IUPAC名 |
(3R,4S,5R)-2-(6-aminopurin-9-yl)-3-deuterio-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10?/m1/s1/i7D |
InChIキー |
OIRDTQYFTABQOQ-GNTRHJNBSA-N |
異性体SMILES |
[2H][C@]1([C@@H]([C@H](OC1N2C=NC3=C(N=CN=C32)N)CO)O)O |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


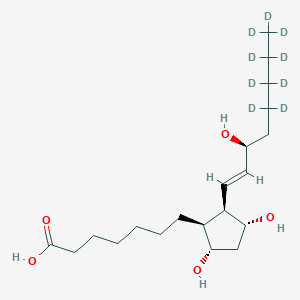

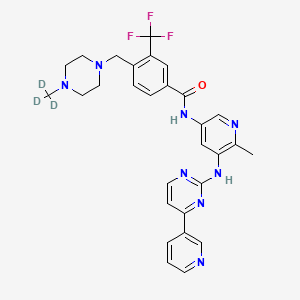
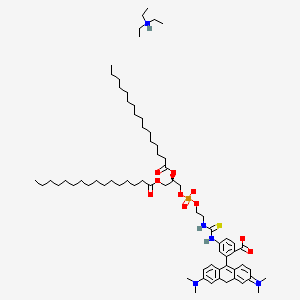
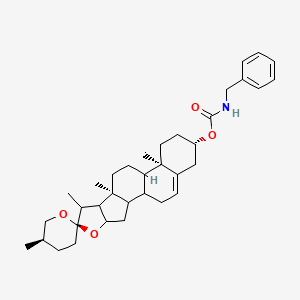
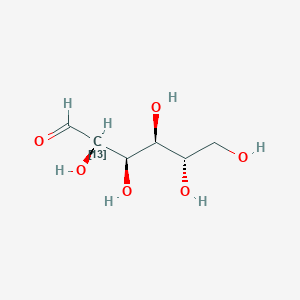
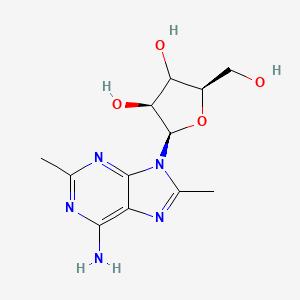
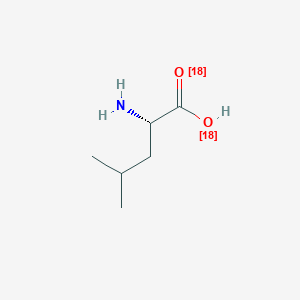
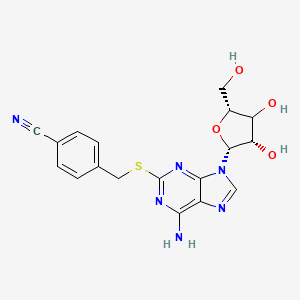
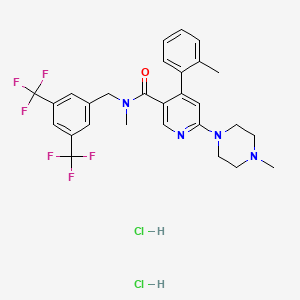


![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)
